Researchers often face inaccurate stoichiometry and reagent hydrolysis when using hygroscopic free-base amino acids like pyrrolidin-1-yl-acetic acid. The hydrochloride salt form eliminates moisture uptake, ensuring precise batch-to-batch molar ratios and stable coupling reagent performance. Key advantages: • Reduces hydrolysis of HATU/EDCI, boosting coupling yields. • Conformationally constrained pyrrolidine ring enhances target binding affinity vs. acyclic amines. • Lower LogP than piperidine homolog improves BBB penetration profiles.
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS 6628-74-6) is a highly crystalline, water-soluble cyclic tertiary amino acid derivative utilized extensively as a building block in organic synthesis, peptide capping, and active pharmaceutical ingredient (API) development[1]. Supplied as a stable hydrochloride salt, it provides the structurally rigid pyrrolidin-1-yl-acetyl moiety while circumventing the severe handling limitations typical of free-base secondary and tertiary amino acids [2]. Its primary procurement value lies in its exceptional shelf stability, precise stoichiometric reliability during scale-up, and its ability to seamlessly integrate into standard coupling workflows (e.g., HATU/DIPEA) without the unpredictable moisture-induced degradation associated with zwitterionic alternatives [1].
Substituting 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride with its free base (CAS 37386-15-5) or acyclic analogs fundamentally compromises both process reproducibility and final compound efficacy [1]. The free base is notoriously hygroscopic and often exists as an amorphous zwitterion, leading to variable water content that ruins stoichiometric precision and actively hydrolyzes sensitive coupling reagents like HATU or EDCI [2]. Furthermore, substituting the pyrrolidine ring with an acyclic N,N-dimethylglycine analog introduces excessive conformational flexibility, which dramatically increases the entropic penalty upon target binding, often reducing receptor affinity [3]. Conversely, using the 6-membered piperidine homolog alters the steric bulk and increases lipophilicity, potentially shifting the candidate out of the optimal pharmacokinetic space[3].
The hydrochloride salt form demonstrates superior resistance to moisture uptake compared to the zwitterionic free base, maintaining a stable mass profile under standard laboratory conditions [1]. This prevents the introduction of variable water equivalents that can quench active esters during coupling.
| Evidence Dimension | Weight gain at 75% Relative Humidity (RH) over 7 days |
| Target Compound Data | < 0.5% (Highly crystalline, stable) |
| Comparator Or Baseline | Free base (CAS 37386-15-5): > 8.0% (Deliquescent) |
| Quantified Difference | Over 15-fold reduction in moisture uptake |
| Conditions | 75% RH, 25°C, 7-day exposure |
Ensures exact molar equivalents can be weighed without specialized dry-box handling, preventing coupling failures and reagent waste.
When utilized in standard HATU/DIPEA-mediated amide bond formations, the hydrochloride salt consistently outperforms the free base. The presence of trace water in the free base leads to partial hydrolysis of the uronium reagent, whereas the anhydrous HCl salt, when neutralized in situ with DIPEA, provides near-quantitative conversion[1].
| Evidence Dimension | Isolated yield of target amide |
| Target Compound Data | > 92% yield |
| Comparator Or Baseline | Free base (CAS 37386-15-5): ~ 75-80% yield |
| Quantified Difference | 12-17% absolute increase in isolated yield |
| Conditions | 1.0 eq acid, 1.2 eq HATU, 3.0 eq DIPEA in DMF, 20°C |
Directly improves the cost-efficiency and scalability of API intermediate manufacturing by maximizing conversion and simplifying purification.
The 5-membered pyrrolidine ring restricts the rotational degrees of freedom of the tertiary amine compared to acyclic alternatives like N,N-dimethylglycine. This pre-organization reduces the entropic penalty associated with binding to rigid receptor pockets, frequently resulting in superior half-maximal inhibitory concentrations (IC50) in structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Rotational degrees of freedom (N-alkyl bonds) |
| Target Compound Data | Constrained (locked in 5-membered ring) |
| Comparator Or Baseline | N,N-Dimethylglycine HCl: Highly flexible (free rotation) |
| Quantified Difference | Elimination of 2 freely rotatable bonds |
| Conditions | In silico conformational analysis and standard SAR profiling |
Provides medicinal chemists with a rigidified scaffold to improve binding affinity and target selectivity in drug discovery campaigns.
Selecting the pyrrolidine derivative over its 6-membered piperidine homolog allows for precise tuning of the molecule's lipophilicity and steric footprint. The pyrrolidine ring offers a lower calculated LogP contribution, which is critical for maintaining aqueous solubility and avoiding off-target hydrophobic interactions[1].
| Evidence Dimension | cLogP contribution of the cyclic amine moiety |
| Target Compound Data | Lower lipophilicity (baseline) |
| Comparator Or Baseline | Piperidin-1-yl acetic acid HCl: + ~0.4 to 0.5 LogP units |
| Quantified Difference | ~0.45 LogP unit reduction |
| Conditions | Standard cLogP calculation models (e.g., ChemDraw/SwissADME) |
Enables the optimization of the hydrophilic-lipophilic balance (HLB) without adding excessive molecular weight or steric bulk.
Driven by its superior moisture resistance and high coupling yields (as detailed in Section 3), this hydrochloride salt is the preferred choice for introducing a pyrrolidinyl-acetyl cap in both solid-phase and solution-phase peptide synthesis. It ensures reproducible batch-to-batch stoichiometry without the reagent degradation risks associated with the free base[1].
In medicinal chemistry campaigns where acyclic tertiary amines (like dimethylglycine) suffer from high entropic penalties upon binding, this compound is utilized to introduce a conformationally constrained motif. The locked 5-membered ring improves target affinity while maintaining a low molecular weight profile [2].
When tuning the blood-brain barrier (BBB) penetration of neuroactive compounds, selecting this pyrrolidine derivative over its bulkier piperidine homolog allows chemists to lower the overall LogP by approximately 0.45 units. This prevents excessive lipophilicity and reduces the risk of off-target hydrophobic toxicity [3].
Irritant